molecular formula C16H16N2O3S B2596397 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide CAS No. 438615-50-0

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2596397
CAS No.: 438615-50-0
M. Wt: 316.38
InChI Key: RRVGVCCKBNFDDO-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It features a thiophene ring substituted with cyano and dimethyl groups, and a benzamide moiety substituted with dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and a cyano group donor.

    Coupling Reaction: The thiophene derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The methoxy groups on the benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its electronic properties due to the presence of the thiophene ring.

Biology and Medicine:

  • Potential applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
  • Investigated for its biological activity, including anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and dimethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methyl-3-nitrobenzamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methoxyphenyl)acetamide

Uniqueness: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide is unique due to the specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity. The combination of cyano, dimethyl, and dimethoxy groups provides a distinct electronic environment, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9-10(2)22-16(14(9)8-17)18-15(19)11-5-12(20-3)7-13(6-11)21-4/h5-7H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVGVCCKBNFDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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